molecular formula C6H3BrClF2NO B13917802 3-Bromo-5-chloro-2-(difluoromethoxy)pyridine

3-Bromo-5-chloro-2-(difluoromethoxy)pyridine

Cat. No.: B13917802
M. Wt: 258.45 g/mol
InChI Key: STLBLYYYEKAEEM-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrClF2NO It is a pyridine derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-(difluoromethoxy)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and chlorination of 2-(difluoromethoxy)pyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-(difluoromethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-5-chloro-2-(difluoromethoxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethoxy group can influence its reactivity and binding affinity to various biological molecules. The exact mechanism may vary depending on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine
  • 4-Bromo-2-(difluoromethoxy)pyridine
  • 2-Bromo-5-(trifluoromethoxy)pyridine

Uniqueness

3-Bromo-5-chloro-2-(difluoromethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and difluoromethoxy groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

3-bromo-5-chloro-2-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3BrClF2NO/c7-4-1-3(8)2-11-5(4)12-6(9)10/h1-2,6H

InChI Key

STLBLYYYEKAEEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)OC(F)F)Cl

Origin of Product

United States

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